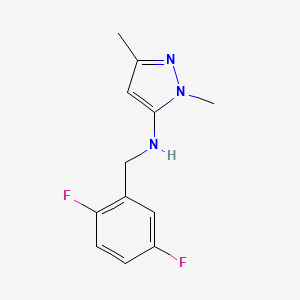

N-(2,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine

Beschreibung

N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is a pyrazole-based amine derivative characterized by a 1,3-dimethyl-substituted pyrazole core and a 2,5-difluorobenzyl group attached to the amine at position 3. This compound is of interest in medicinal and materials chemistry due to the synergistic effects of fluorine substitution (enhancing lipophilicity and metabolic stability) and the pyrazole scaffold (a common pharmacophore in bioactive molecules) .

Eigenschaften

CAS-Nummer |

1856091-84-3 |

|---|---|

Molekularformel |

C12H13F2N3 |

Molekulargewicht |

237.25 g/mol |

IUPAC-Name |

N-[(2,5-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C12H13F2N3/c1-8-5-12(17(2)16-8)15-7-9-6-10(13)3-4-11(9)14/h3-6,15H,7H2,1-2H3 |

InChI-Schlüssel |

CRFANPWCTPMBKN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C(=C1)NCC2=C(C=CC(=C2)F)F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2,5-Difluorbenzyl)-1,3-dimethyl-1H-pyrazol-5-amin umfasst typischerweise die folgenden Schritte:

Herstellung von 2,5-Difluorbenzylchlorid: Dies kann durch Umsetzen von 2,5-Difluortoluol mit Thionylchlorid unter Rückflussbedingungen erreicht werden.

Bildung von 2,5-Difluorbenzylamin: Das 2,5-Difluorbenzylchlorid wird dann mit Ammoniak oder einem Amin umgesetzt, um 2,5-Difluorbenzylamin zu bilden.

Synthese des Pyrazolrings: Das 2,5-Difluorbenzylamin wird dann unter geeigneten Bedingungen mit 1,3-Dimethyl-1H-pyrazol-5-carbonsäure umgesetzt, um N-(2,5-Difluorbenzyl)-1,3-dimethyl-1H-pyrazol-5-amin zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(2,5-Difluorbenzyl)-1,3-dimethyl-1H-pyrazol-5-amin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Als potenzieller therapeutischer Wirkstoff in der Medikamentenforschung und -entwicklung untersucht.

Industrie: Bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(2,5-Difluorbenzyl)-1,3-dimethyl-1H-pyrazol-5-amin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann wirken, indem sie Enzyme oder Rezeptoren hemmt, die an kritischen biologischen Prozessen beteiligt sind. Zum Beispiel kann sie bestimmte Kinasen oder Proteasen hemmen, was zur Modulation von Signalwegen und Zellfunktionen führt.

Wissenschaftliche Forschungsanwendungen

N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Pyrazole Derivatives

Core Structural Differences

The compound’s pyrazole core and substitution pattern differentiate it from analogs:

- 1,3-Dimethyl-1H-pyrazol-5-amine (12) : Lacks the difluorobenzyl group, featuring only methyl substituents at positions 1 and 3 .

- N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) : Includes an acetamide group at the amine position, introducing hydrogen-bonding capacity via the carbonyl group .

- N,1,3-Trimethyl-1H-pyrazol-5-amine (15) : Substitutes the benzyl group with a methyl group, reducing steric bulk and lipophilicity .

- N1-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-fluorobenzamide : Features a benzamide linkage and phenyl substituents, altering electronic properties and steric demands .

Table 1: Structural Comparison of Key Pyrazole Derivatives

*Calculated based on formula.

Physicochemical Properties

- Melting Points: Fluorinated derivatives (e.g., compound 6b in , mp >100°C) generally exhibit higher melting points than non-fluorinated analogs due to improved crystal packing .

- Synthetic Accessibility : The target compound’s synthesis likely involves alkylation of 1,3-dimethyl-1H-pyrazol-5-amine with 2,5-difluorobenzyl halide, analogous to procedures in .

Substituent Effects on Reactivity and Bioactivity

Fluorine Substitution

Amine vs. Amide Functionalization

- Amine Derivatives : The free amine in the target compound may enable protonation at physiological pH, enhancing solubility and target engagement (e.g., kinase hinge-binding) .

- Amide Derivatives : Compounds like 13 and 14 () exhibit reduced basicity but increased hydrogen-bonding capacity, influencing selectivity in enzyme inhibition .

Biologische Aktivität

N-(2,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, which is known for its diverse biological activities. The incorporation of difluorobenzyl groups enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of fluorine atoms contributes to increased lipophilicity and stability, which are critical for biological activity.

Research indicates that this compound may act primarily as an enzyme inhibitor. The difluorobenzyl group enhances the binding affinity to specific biological targets, particularly enzymes involved in inflammatory pathways and cancer progression.

Biological Activities

The biological activities of this compound include:

- Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit tumor growth by targeting pathways associated with cancer cell proliferation.

- Analgesic Effects : The compound has been evaluated for its potential to alleviate pain through its action on pain pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound. Below are notable findings:

| Study | Findings |

|---|---|

| Selvam et al. (2014) | Synthesized novel pyrazole derivatives showing anti-inflammatory effects comparable to standard drugs like indomethacin. |

| Burguete et al. (2015) | Evaluated 1,5-diaryl pyrazole derivatives for antibacterial activity against E. coli and S. aureus, highlighting the importance of substituents on antibacterial efficacy. |

| Chovatia et al. (2016) | Reported anti-tubercular activity in a series of pyrazole compounds against Mycobacterium tuberculosis, emphasizing the role of structural modifications in enhancing efficacy. |

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition against various enzymes linked to disease processes. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.